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Abstract
Oxysophocarpine (OSC) is a quinolizidine alkaloid predominantly isolated from plants of the

Sophora genus, long used in traditional medicine.[1] This document provides a comprehensive

technical overview of its chemical structure, physicochemical characteristics, and significant

pharmacological properties. Special emphasis is placed on its neuroprotective, anti-cancer, and

anti-inflammatory activities, detailing the underlying molecular mechanisms involving key

signaling pathways such as MAPK and Nrf2/HO-1. This guide also includes detailed

experimental protocols for in vitro assays and mandatory visualizations to facilitate further

research and drug development efforts.

Chemical Structure and Identification
Oxysophocarpine is characterized by a tetracyclic quinolizidine core structure. It is an N-oxide

derivative of sophocarpine.
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Identifier Value

IUPAC Name

(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-

azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-

6-one

Canonical SMILES
C1CC2CN3C(CC=CC3=O)C4C2--INVALID-

LINK--(CCC4)[O-]

Isomeric SMILES
C1C[C@H]2CN3--INVALID-LINK--

[C@@H]4[C@H]2--INVALID-LINK--(CCC4)[O-]

InChI

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-

3-9-17(19)8-2-4-11(15(12)17)10-

16(13)14/h1,7,11-13,15H,2-6,8-

10H2/t11-,12+,13+,15-,17+/m0/s1

InChIKey QMGGMESMCJCABO-JARXUMMXSA-N

CAS Number 26904-64-3

Physicochemical Properties
A summary of the key physicochemical properties of oxysophocarpine is presented below.

Experimental data for properties such as melting and boiling points are not readily available in

the cited literature; the table includes both reported and computationally predicted values.
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Property Value Source

Molecular Formula C₁₅H₂₂N₂O₂ [2]

Molecular Weight 262.35 g/mol [2]

Appearance Crystalline solid [3]

Solubility
DMSO: 1 mg/mlEthanol: 10

mg/mlPBS (pH 7.2): 5 mg/ml
[3]

λmax 262 nm [3]

Polar Surface Area 38.4 Å² PubChem (Computed)

LogP (XLogP3) 1.2 PubChem (Computed)

Pharmacological Properties and Mechanisms of
Action
Oxysophocarpine exhibits a wide range of biological activities, making it a compound of

significant interest for therapeutic applications. Its primary pharmacological effects include

neuroprotection, anti-cancer, and anti-inflammatory actions.

Neuroprotective Effects
OSC has demonstrated significant neuroprotective properties, particularly in models of

ischemia-reperfusion injury.[4] It has been shown to protect neurons from damage induced by

oxygen-glucose deprivation (OGD).[4]

The primary mechanism for this neuroprotection involves the modulation of the Mitogen-

Activated Protein Kinase (MAPK) signaling pathway.[4] In response to ischemic stress, the

MAPK pathway is often over-activated, leading to inflammation and apoptosis.

Oxysophocarpine treatment has been shown to down-regulate the phosphorylation of key

kinases in this pathway, including p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[4] This modulation

helps to reduce the expression of pro-inflammatory mediators like TNF-α and IL-1β, thereby

mitigating neuronal damage.[4]
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Another identified neuroprotective mechanism is the activation of the Nrf2/HO-1 signaling

pathway.[5][6] By upregulating this pathway, OSC enhances the cellular antioxidant defense

system, protecting neuronal cells from oxidative stress-induced apoptosis.[5][6]

Anti-Cancer Activity
Oxysophocarpine has been shown to inhibit the growth and metastasis of cancer cells,

particularly in oral squamous cell carcinoma (OSCC).[2][3] The mechanism underlying this

activity is linked to the inactivation of the Nrf2/HO-1 signaling pathway.[2][3] In many cancers,

the Nrf2 pathway is overactive, promoting cell survival and resistance to therapy.[2] OSC

reduces the expression of Nrf2 and its downstream target, heme oxygenase 1 (HO-1), which in

turn inhibits cancer cell proliferation, migration, and invasion, and induces apoptosis.[2][3]

Anti-Inflammatory and Analgesic Effects
OSC exhibits potent anti-inflammatory and analgesic properties.[3] It has been shown to

reduce edema and inflammatory pain in animal models.[3] The anti-inflammatory effects are

mediated by the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7]

Furthermore, OSC can suppress the NF-κB signaling pathway, a central regulator of

inflammation.[1][7]

Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to

evaluate the pharmacological properties of oxysophocarpine.

In Vitro Neuroprotection Assay: Oxygen-Glucose
Deprivation/Reperfusion (OGD/R)
This protocol describes an in vitro model of ischemia-reperfusion injury in primary cultured

neurons or cell lines (e.g., BV-2 microglia, primary hippocampal neurons).[4][8]

Cell Culture: Plate cells at a suitable density in 96-well plates or other culture vessels and

culture under standard conditions (37°C, 5% CO₂) until they reach approximately 80%

confluency.[8]
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OGD Induction: Wash the cells with a glucose-free medium (e.g., Earle's Balanced Salt

Solution). Replace the culture medium with deoxygenated, glucose-free medium. Place the

cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (typically 2-3

hours).[8]

Reperfusion and Treatment: Remove the cultures from the hypoxic chamber. Replace the

OGD medium with normal, glucose-containing culture medium. Add Oxysophocarpine at

desired concentrations (e.g., 1, 3, 5 µM) to the medium.[8]

Incubation: Return the cells to a standard incubator (37°C, 5% CO₂) for a period of

reperfusion (e.g., 24 hours).[8]

Assessment: Evaluate cell viability and cytotoxicity using assays such as the MTT assay and

LDH assay, respectively.

OGD/R Experimental Workflow

Plate Cells Induce OGD
(Hypoxic Chamber, Glucose-free medium)

Culture to 80% confluency
Reperfusion

(Normal Medium + Oxysophocarpine)

2-3 hours
Incubate (e.g., 24h) Assess Viability/Cytotoxicity

(MTT/LDH Assay)

Click to download full resolution via product page

Workflow for an in vitro OGD/R assay.

Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.[9][10]

Cell Preparation: Following the OGD/R protocol or other treatment with oxysophocarpine,

ensure cells are in a 96-well plate.

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.
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Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in

dilute HCl) to each well to dissolve the formazan crystals.[9]

Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure

the absorbance at a wavelength of 570 nm using a microplate reader.

Protein Expression Analysis: Western Blot
This protocol is used to detect changes in the expression and phosphorylation of specific

proteins, such as those in the MAPK pathway.[4][11]

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay to ensure equal loading.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g.,

5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane

with primary antibodies against the target proteins (e.g., p-p38, total p38, β-actin) overnight

at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate

and visualize the protein bands using an imaging system.

Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by Oxysophocarpine.
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Modulation of the MAPK Pathway in Neuroprotection
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MAPK Signaling in Ischemic Injury
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Nrf2/HO-1 Signaling in Cancer Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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